molecular formula C23H18Br2FN3O3 B15012174 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate

2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate

Cat. No.: B15012174
M. Wt: 563.2 g/mol
InChI Key: GDPXDJGEWWJFMU-KVSWJAHQSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound characterized by the presence of bromine, fluorine, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves multiple steps, including bromination, amination, and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or fluorinated derivatives, while reduction may produce amine or hydroxyl derivatives .

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate is unique due to its specific combination of bromine, fluorine, and various functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C23H18Br2FN3O3

Molecular Weight

563.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H18Br2FN3O3/c1-14-4-2-7-19(8-14)27-13-21(30)29-28-12-16-9-17(24)11-20(25)22(16)32-23(31)15-5-3-6-18(26)10-15/h2-12,27H,13H2,1H3,(H,29,30)/b28-12+

InChI Key

GDPXDJGEWWJFMU-KVSWJAHQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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